methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate
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Overview
Description
The compound “CF-1001” is a fluorinated carbon material, which is a member of the carbonaceous derivative family. Fluorinated carbon materials are known for their excellent properties, such as chemical stability, tunable bandgap, good thermal conductivity, and super-hydrophobicity . These properties make fluorinated carbon materials highly valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated carbon materials, including “CF-1001,” can be achieved through several methods:
Direct Gas Fluorination: This method involves the direct reaction of carbon materials with fluorine gas at high temperatures.
Indirect Fluorination: This method involves the use of fluorine-containing compounds to react with carbon materials.
Plasma-Assisted Fluorination: This method utilizes plasma to facilitate the fluorination reaction.
Industrial Production Methods
Industrial production of fluorinated carbon materials typically involves large-scale direct gas fluorination processes. The carbon materials, such as graphite or carbon black, are exposed to fluorine gas in a controlled environment to achieve the desired fluorine content and properties .
Chemical Reactions Analysis
Types of Reactions
Fluorinated carbon materials, including “CF-1001,” undergo various types of chemical reactions:
Substitution: Substitution reactions involve the replacement of fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of fluorinated carbon materials include:
Oxidizing Agents: Oxygen, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and metal hydrides are commonly used reducing agents.
Substituting Agents: Hydroxylamine and ammonia are commonly used substituting agents.
Major Products Formed
The major products formed from the chemical reactions of fluorinated carbon materials include:
Oxidized Fluorinated Carbon: Formed through oxidation reactions.
Reduced Fluorinated Carbon: Formed through reduction reactions.
Substituted Fluorinated Carbon: Formed through substitution reactions.
Scientific Research Applications
Fluorinated carbon materials, including “CF-1001,” have a wide range of scientific research applications:
Energy Storage: Used as high-energy-density cathode materials in lithium batteries.
Biomedicine: Used in drug delivery systems and biomedical imaging.
Gas Sensors: Used in the development of sensitive and selective gas sensors.
Electronic Devices: Used in the fabrication of electronic components and devices.
Microwave Absorption: Used in the development of materials for microwave absorption and shielding.
Mechanism of Action
The mechanism of action of fluorinated carbon materials involves the interaction of the carbon-fluorine bonds with various molecular targets and pathways. The strong electronegativity of fluorine atoms creates a polar environment, which can influence the behavior of surrounding molecules and ions . This polar environment can enhance the material’s ability to interact with specific molecular targets, such as enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Fluorinated carbon materials, including “CF-1001,” can be compared with other similar compounds, such as:
Polycarbon Monofluoride: Known for its high energy density and stability.
Poly(dicarbon fluoride): Known for its unique structural properties and applications in energy storage.
Tetracarbon Monofluoride: Known for its high fluorine content and applications in electronic devices.
The uniqueness of “CF-1001” lies in its specific fluorine content and the resulting properties, such as enhanced chemical stability, tunable bandgap, and super-hydrophobicity .
Properties
Molecular Formula |
C20H23N6O6P |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C20H23N6O6P/c1-13(20(27)29-2)25-33(28,32-14-6-4-3-5-7-14)30-10-15-8-9-16(31-15)26-12-24-17-18(21)22-11-23-19(17)26/h3-9,11-13,15-16H,10H2,1-2H3,(H,25,28)(H2,21,22,23)/t13-,15-,16+,33?/m0/s1 |
InChI Key |
ZBSURXIIEJERBJ-KMUZCZNQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1C=C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OCC1C=CC(O1)N2C=NC3=C(N=CN=C32)N)OC4=CC=CC=C4 |
Synonyms |
Cf 1001 Cf-1001 |
Origin of Product |
United States |
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